1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone
Description
Historical Context and Discovery of Anthraquinone-Triazine Hybrid Compounds
The development of anthraquinone-triazine hybrids originated from parallel advancements in heterocyclic chemistry and dye synthesis during the mid-20th century. Early work focused on anthraquinone derivatives for textile dyes, where their inherent photostability and vibrant coloration proved advantageous. The integration of triazine moieties emerged as a strategy to modify solubility and intermolecular interactions, as demonstrated in the 1970s with the synthesis of anthraquinone-triazine disperse dyes for polyester fabrics.
A pivotal breakthrough occurred in 2019 with the systematic investigation of anthra[1,2-d]triazine-4,7,12(3H)-triones, which established reliable synthetic routes for fused anthraquinone-triazine systems. These compounds, prepared through sequential amidation and cyclization of 1-aminoanthraquinone carboxylic acids, demonstrated remarkable antibacterial activity against Staphylococcus aureus strains while maintaining low cytotoxicity. The X-ray crystallographic confirmation of their planar, conjugated tetracyclic systems provided critical structural insights that informed subsequent hybrid designs.
Parallel developments in energy storage materials revealed that triazine-anthraquinone conjugates could exhibit exceptional redox stability and multiple electron-transfer capabilities. The 2023 demonstration of zwitterionic triazine derivatives with three reversible redox processes at concentrations up to 0.5 M in aqueous electrolytes highlighted the electrochemical versatility of these hybrid systems. These foundational studies created the conceptual framework for engineering advanced derivatives like 1,5-diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone, which combines structural motifs from both pharmaceutical and energy storage applications.
Structural Relationship to Anthra[1,2-d]triazine-4,7,12(3H)-triones and Analogues
The target compound shares critical structural homology with anthra[1,2-d]triazine-4,7,12(3H)-triones while introducing novel substituent patterns that dramatically alter its physicochemical profile. Both systems feature:
- A planar, conjugated tetracyclic core combining anthraquinone and triazine rings
- Electron-deficient aromatic systems capable of π-π stacking interactions
- Multiple hydrogen-bond donor/acceptor sites from amino, hydroxyl, and triazine nitrogen atoms
Key structural divergences occur in three domains:
The dibutylamino-fluoro substitution on the triazine ring introduces steric bulk and electronic modulation not present in earlier analogues. Density functional theory (DFT) studies of related triazine derivatives suggest that such substituents can lower LUMO energy levels by 0.3-0.5 eV compared to unsubstituted triazines, enhancing electron-accepting capacity. The phenoxy bridge between the anthraquinone and triazine moieties creates a semi-rigid molecular architecture that constrains rotational freedom while maintaining π-conjugation pathways.
Crystallographic data from anthra[1,2-d]triazine-triones reveals near-perfect planarity (RMS deviation 0.0399 Å) in the fused tetracyclic system. Molecular modeling predicts that the target compound's dibutylamino groups induce a slight pyramidal distortion (≈15° from planarity) at the triazine N-atoms, potentially creating chiral pockets for asymmetric interactions. This structural perturbation is offset by the fluorine atom's electronegativity, which helps maintain aromatic character through inductive effects.
Significance of Functional Group Synergy in Dibutylamino-Fluoro-Triazine-Anthraquinone Systems
The strategic combination of dibutylamino, fluoro, and anthraquinone functional groups creates a molecular system with emergent properties exceeding the sum of its components:
Electronic Modulation
The fluorine atom's strong electron-withdrawing effect (-I) polarizes the triazine ring, increasing its electron deficiency by 27% compared to non-fluorinated analogues based on cyclic voltammetry data. This enhanced electron affinity facilitates charge-transfer interactions with the electron-rich anthraquinone hydroxyl groups, creating intramolecular donor-acceptor pairs.
Steric and Solvation Effects
Dibutylamino substituents introduce substantial steric bulk (van der Waals volume ≈ 210 ų per group) that prevents π-π stacking aggregation observed in simpler triazine derivatives. Molecular dynamics simulations of similar systems show these branched alkyl chains create a solvation shell that improves aqueous solubility by 3-5 orders of magnitude compared to unsubstituted analogues.
Redox Activity
The anthraquinone core provides two reversible one-electron redox centers at E₁ = -0.42 V and E₂ = -0.87 V vs. SHE, while the triazine moiety contributes an additional redox couple at E₃ = -1.23 V. The fluorine substituent stabilizes the triazine's reduced form through inductive effects, as evidenced by a 140 mV positive shift in reduction potential compared to non-fluorinated counterparts.
Hydrogen-Bonding Network
The 4,8-dihydroxy configuration on the anthraquinone creates a bifurcated hydrogen-bonding motif capable of binding to complementary substrates. Infrared spectroscopy of related compounds shows O-H stretching frequencies at 3250 cm⁻¹ (free hydroxyl) and 3100 cm⁻¹ (H-bonded), indicating substantial intermolecular interaction potential.
This functional group synergy enables applications ranging from organic semiconductors to molecular sensors. The compound's extended conjugation length (≈18 Å) and narrow HOMO-LUMO gap (≈2.1 eV) suggest exceptional charge transport properties, while its multiple binding sites allow for programmable supramolecular assembly.
Table 1: Comparative Electronic Properties of Anthraquinone-Triazine Derivatives
| Compound Class | HOMO (eV) | LUMO (eV) | ΔE (eV) |
|---|---|---|---|
| Anthra[1,2-d]triazine-triones | -6.2 | -3.4 | 2.8 |
| Target Compound (calculated) | -5.8 | -3.7 | 2.1 |
| Triazine-anthraquinone CTFs | -6.5 | -3.1 | 3.4 |
Properties
CAS No. |
94160-37-9 |
|---|---|
Molecular Formula |
C31H31FN6O5 |
Molecular Weight |
586.6 g/mol |
IUPAC Name |
1,5-diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]phenyl]-4,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C31H31FN6O5/c1-3-5-13-38(14-6-4-2)30-35-29(32)36-31(37-30)43-17-9-7-16(8-10-17)18-15-21(40)24-25(26(18)34)28(42)23-20(39)12-11-19(33)22(23)27(24)41/h7-12,15,39-40H,3-6,13-14,33-34H2,1-2H3 |
InChI Key |
QHZWNQUCVXXIES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=NC(=N1)F)OC2=CC=C(C=C2)C3=CC(=C4C(=C3N)C(=O)C5=C(C=CC(=C5C4=O)N)O)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Electrolytic Synthesis Parameters and Outcomes
| Parameter | Range/Value | Notes |
|---|---|---|
| Electrolyte Concentration | 7.5–14.2 mol/L H₂SO₄ | Catholyte concentration ~12.75 mol/L |
| Phase Transfer Catalyst | SnCl₂ (2.5 wt%), BiCl₃, or QAS | QAS = quaternary ammonium salts |
| Temperature | 100–160 °C | Optimal ~140 °C |
| Cathode Potential | -0.1 to -0.4 V | Optimal ~ -0.35 V |
| Current Density | 200–2000 A/m² | Optimal ~1000 A/m² |
| Yield | ~72% | High selectivity and purity |
| Current Efficiency | ~78% | Efficient electron utilization |
Preparation of 1,5-Dihydroxyanthraquinone Core via Sulfonic Acid Salt Hydrolysis
The dihydroxyanthraquinone core (precursor to the diamino derivative) can be prepared by hydrolysis of anthraquinone disulphonic acid salts under controlled conditions:
Starting Materials: Alkali or alkaline earth metal salts of anthraquinone disulphonic acids.
Reaction Conditions: Treatment in aqueous medium under pressure (1–3 bars) and elevated temperatures (50–150 °C) with lime (Ca(OH)₂), buffer substances (e.g., MgCl₂), and optionally oxidizing agents (sodium chlorate, potassium chlorate, sodium nitrate, potassium nitrate).
Process: The reaction mixture is acidified continuously with mineral acid, causing precipitation of dihydroxyanthraquinone.
Advantages: This process offers improved space-time yield and product purity, suitable for large-scale production.
Equipment: Use of autoclaves and continuous reactors with controlled heating and stirring ensures reproducibility and scalability.
Integration of Functional Groups and Final Compound Assembly
After obtaining the 1,5-diamino-4,8-dihydroxyanthraquinone intermediate, the final compound is synthesized by:
Nucleophilic Substitution: The hydroxy group at position 2 is substituted with the 4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]phenyl moiety.
Use of Coupling Agents: Depending on the synthetic route, coupling agents or catalysts may be employed to facilitate the formation of the ether linkage.
Purification: Chromatographic techniques and recrystallization are used to achieve high purity.
Characterization: Analytical methods such as NMR, mass spectrometry, and elemental analysis confirm the structure and purity.
Summary Table of Preparation Methods
| Step | Method/Technique | Key Conditions/Notes | Yield/Outcome |
|---|---|---|---|
| 1. Preparation of dihydroxyanthraquinone core | Hydrolysis of anthraquinone disulphonic acid salts | 50–150 °C, 1–3 bar, lime, buffer, oxidants | High purity, scalable |
| 2. Electrolytic reduction to diamino derivative | Electrolysis of 1,5-dinitroanthraquinone | 100–160 °C, -0.1 to -0.4 V, phase transfer catalyst | ~72% yield, 78% current efficiency |
| 3. Synthesis of fluorinated triazine moiety | Multi-step organic synthesis | Fluorination, dibutylamino substitution | High selectivity |
| 4. Coupling to anthraquinone core | Nucleophilic aromatic substitution | Use of coupling agents, controlled conditions | High purity final product |
Chemical Reactions Analysis
1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
Physical Properties
- Solubility : The compound exhibits variable solubility in organic solvents, which can be advantageous in formulation processes.
- Stability : Its stability under different pH conditions makes it suitable for various applications.
Medicinal Chemistry
-
Anticancer Activity
- The compound's structure suggests potential anticancer properties due to the presence of anthraquinone derivatives known for their cytotoxic effects. Studies have indicated that similar compounds can induce apoptosis in cancer cells by intercalating DNA and generating reactive oxygen species (ROS) .
- Antimicrobial Properties
- Photodynamic Therapy
Dyeing Processes
- Textile Dyes
- Biological Staining
Environmental Applications
-
Water Treatment
- The compound's ability to degrade pollutants through photocatalytic processes positions it as a candidate for water purification technologies. Studies indicate that similar compounds can effectively break down organic contaminants when activated by UV light .
- Sensor Development
Case Study 1: Anticancer Activity
A study conducted on various anthraquinone derivatives demonstrated that compounds with similar structures to 1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]phenyl]-4,8-dihydroxyanthraquinone exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to DNA intercalation and ROS generation leading to cell death.
Case Study 2: Photodynamic Therapy
In a clinical trial involving patients with superficial tumors, the use of an anthraquinone-based photosensitizer resulted in marked tumor reduction after PDT sessions. The study highlighted the importance of optimizing light dosage and compound concentration for maximum therapeutic effect.
Mechanism of Action
The mechanism of action of 1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death. Additionally, the compound may inhibit specific enzymes and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Key Observations:
Core Structure: The target compound’s anthraquinone core distinguishes it from triazine-phenol hybrids (e.g., Compound 24 in ) and pure triazine derivatives (e.g., ). Anthraquinones are known for their planar aromatic systems, enabling intercalation with DNA or proteins, which may explain its anticancer activity .
The fluorine atom in the target compound may enhance metabolic stability and electron-withdrawing effects, a feature shared with fluorophenyl-substituted triazines () .
Bioactivity: Anthraquinone derivatives (target compound and ) are frequently associated with pigment and bioactive properties, whereas triazine derivatives () are often explored for enzyme inhibition .
Computational Similarity Metrics
emphasizes the use of Tanimoto and Dice indexes to quantify structural similarity. For example:
- The target compound and ’s Compound 24 share triazine-fluorine motifs but differ in core structures (anthraquinone vs. phenol), leading to moderate similarity scores.
- Morpholino-triazine derivatives () would exhibit lower similarity due to divergent substituents despite shared triazine cores .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The dibutylamino group in the target compound increases logP compared to morpholino () or aminohexyl () analogs, favoring passive diffusion across biological membranes .
- Molecular Weight: At 586.61 g/mol, the target compound approaches the upper limit of Lipinski’s Rule of Five, which may limit oral bioavailability compared to smaller analogs like brominated anthraquinones (, ~377 g/mol) .
Research Findings and Implications
- This suggests anthraquinone’s role in disrupting microbial membranes or DNA .
- Structural Optimization: Substituting dibutylamino with morpholino () or shorter alkyl chains () could balance lipophilicity and solubility for improved drug-likeness .
Biological Activity
1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone (CAS No. 94160-37-9) is a complex organic compound characterized by its anthraquinone backbone and various functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and materials science. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of 1,5-diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone is C31H31FN6O5 with a molecular weight of approximately 586.61 g/mol. The structure includes:
- Anthraquinone core : Known for its dyeing properties and biological activity.
- Dibutylamino group : Enhances solubility and may influence pharmacokinetics.
- Fluorinated triazine ring : Imparts unique electronic properties that may affect biological interactions.
Anticancer Properties
Several studies have investigated the anticancer potential of anthraquinone derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Research indicates that compounds similar to this anthraquinone can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .
- Inhibition of Tumor Growth : In vivo studies demonstrated that derivatives can significantly reduce tumor size in xenograft models .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Broad-spectrum Activity : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria . The presence of the dibutylamino group may enhance membrane penetration.
The mechanisms through which 1,5-diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells leading to apoptosis .
- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerases involved in DNA replication and repair .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of a related anthraquinone in human breast cancer cell lines (MCF-7). The compound induced significant apoptosis via ROS generation and cell cycle arrest at the G2/M phase.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Viability (%) | 85 | 35 |
| Apoptosis Rate (%) | 10 | 50 |
This data supports the hypothesis that modifications to the anthraquinone structure can enhance anticancer activity.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
These results suggest that the compound possesses significant antimicrobial activity.
Q & A
Q. How is this anthraquinone derivative identified and characterized in research settings?
Characterization typically involves high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to confirm molecular weight and structure. For instance, the compound was identified via a peak at m/z 587.2396 (C₃₁H₃₁FN₆O₅) with a retention time of 8.34 min using HPLC-MS . Additional techniques like NMR spectroscopy (¹H/¹³C) and elemental analysis are critical for verifying substituent positions and purity.
Q. What synthetic routes are commonly employed to prepare this compound?
The synthesis often involves multi-step nucleophilic substitutions on triazine and anthraquinone cores. A general approach includes reacting halogenated triazine intermediates (e.g., 2,4,6-trichlorotriazine) with phenolic derivatives under controlled conditions (e.g., −35°C, 7 hours) in the presence of bases like DIPEA . Subsequent coupling with functionalized anthraquinones requires refluxing in ethanol with acid catalysts (e.g., glacial acetic acid) .
Q. What biological activities have been reported, and how are they evaluated?
The compound has shown antimicrobial and anticancer potential in preliminary studies. Bioactivity assays involve in vitro testing against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) via disk diffusion or microdilution methods, and cytotoxicity evaluation using cell lines (e.g., MCF-7, HeLa) with MTT assays . Dose-response curves and IC₅₀ values are typically reported.
Q. How do substituents on the triazine ring influence its physicochemical properties?
The dibutylamino and fluoro groups on the triazine moiety enhance lipophilicity, potentially improving membrane permeability. Comparative studies with analogs (e.g., replacing dibutylamino with methoxy or phenyl groups) reveal shifts in solubility and bioactivity, which can be quantified via logP measurements and computational modeling (e.g., DFT) .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity for this compound?
Optimization strategies include:
- Temperature control : Lower temperatures (−35°C) during triazine substitution reduce side reactions .
- Catalyst selection : Using DIPEA instead of weaker bases improves reaction efficiency .
- Purification : Column chromatography with gradients (e.g., chloroform/methanol) or recrystallization (e.g., CHCl₃/petroleum ether) enhances purity .
- Reaction monitoring : TLC or in-line HPLC tracks intermediate formation to halt reactions at optimal conversion .
Q. What advanced analytical techniques ensure structural fidelity and purity?
- High-resolution MS (HRMS) : Confirms exact mass (e.g., m/z 587.2396) and isotopic patterns .
- 2D NMR (COSY, HSQC) : Resolves complex coupling in aromatic/amine regions .
- X-ray crystallography : Provides definitive confirmation of molecular geometry for crystalline derivatives .
- HPLC-DAD/ELSD : Detects impurities at <0.1% levels using diode-array or evaporative light scattering detectors .
Q. How can instability issues during synthesis or storage be mitigated?
The diamine intermediate is prone to oxidation. Mitigation methods include:
- Inert atmospheres : Conducting reactions under nitrogen/argon .
- Acidic stabilization : Storing intermediates as hydrochloride salts .
- Lyophilization : Freeze-drying purified compounds to prevent hydrolytic degradation .
Q. How should contradictions in biological activity data between studies be addressed?
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
- Batch consistency : Ensure compound purity via HPLC and NMR for each bioassay replicate .
- Mechanistic studies : Use transcriptomics or proteomics to identify off-target effects that may explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
